molecular formula C20H21F3N4O3 B2556068 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1169950-11-1

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2556068
CAS No.: 1169950-11-1
M. Wt: 422.408
InChI Key: TXKJTGKSYZTDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based acetamide derivative featuring a cyclopropyl substituent at the pyrazole C5 position, a morpholine-4-carbonyl group at the C3 position, and a 3-(trifluoromethyl)phenyl acetamide moiety. Its molecular formula is C₂₂H₂₂F₃N₃O₂ (calculated molecular weight: 429.43 g/mol).

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O3/c21-20(22,23)14-2-1-3-15(10-14)24-18(28)12-27-17(13-4-5-13)11-16(25-27)19(29)26-6-8-30-9-7-26/h1-3,10-11,13H,4-9,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJTGKSYZTDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23F3N4O3
  • Molecular Weight : 386.427 g/mol
  • CAS Number : 1172335-01-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising inhibitory effects against various cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-75.08
Compound BA5493.42
Compound CHCT1161.68

The exact mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.
  • Targeting Specific Receptors : There is evidence suggesting that such compounds may interact with specific receptors or enzymes that are crucial for tumor growth and survival.

Study 1: In Vitro Analysis

A study evaluated the anticancer activity of a related pyrazole derivative against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 3.42 µM to 22.54 µM, indicating a strong potential for therapeutic use.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. The results suggested that the compound could effectively bind to the active sites of enzymes involved in cell cycle regulation, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing in substituents or core scaffolds:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences
N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide Pyrazole with cyanopyridinylmethyl substituent; trifluoromethylcyclopropylphenyl acetamide 425.41 Replaces morpholine-4-carbonyl with cyanopyridinylmethyl; alters electronic properties.
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Pyrazole with trifluoromethyl and cyclopropyl groups; 2-fluorophenyl acetamide 327.28 Lacks morpholine-4-carbonyl; simpler substituents reduce molecular complexity.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole Pyrazole fused with triazole; dihydro backbone; fluorophenyl and methylphenyl groups ~450 (estimated) Triazole inclusion modifies steric bulk; dihydro backbone affects conformational flexibility.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., trifluoromethyl in or cyanopyridinylmethyl in ).
  • Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to larger substituents (e.g., cyanopyridinylmethyl in ).

Research Findings and Implications

  • Structural Uniqueness : The combination of cyclopropyl, morpholine-4-carbonyl, and 3-(trifluoromethyl)phenyl groups distinguishes the target compound from other pyrazole-acetamide derivatives. This may confer selective binding to kinase targets, though experimental validation is needed.
  • Potential Applications: Analogs with similar substituents (e.g., trifluoromethyl groups in ) are often investigated as kinase inhibitors or anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.